![molecular formula C22H28N2O2 B3876104 1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B3876104.png)
1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol
Overview
Description
1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol, also known as CPP-115, is a potent and highly selective GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA, which can have a range of effects on the brain and body.
Mechanism of Action
As mentioned earlier, 1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol works by inhibiting GABA-AT, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA, 1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol can have a range of effects on the brain, including reducing anxiety, promoting relaxation, and suppressing seizures.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased GABA levels, reduced glutamate levels, and altered neuronal activity in various regions of the brain. 1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has also been shown to have anti-convulsant effects and to reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has several advantages for use in laboratory experiments. It is highly selective for GABA-AT, which means that it has minimal off-target effects. It is also potent, which means that it can be used at low concentrations. However, 1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a complex molecule that requires specialized expertise to synthesize and use in experiments. It is also relatively expensive compared to other compounds that are commonly used in neuroscience research.
Future Directions
There are several potential future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol. One area of interest is its potential use as a therapeutic agent for neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential use as a cognitive enhancer. Studies in animal models have shown promising results, but further research is needed to determine whether these effects translate to humans. Finally, there is interest in developing new compounds that are similar to 1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol but have improved properties, such as increased potency or reduced toxicity.
Scientific Research Applications
1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been studied extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications for a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. 1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has also been studied for its potential use as a cognitive enhancer.
properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(11-13-24(14-12-22)17-18-7-3-1-4-8-18)16-20-15-21(23-26-20)19-9-5-2-6-10-19/h1-3,5-6,9-10,15,18,25H,4,7-8,11-14,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXAJZWNIYQTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)(CC3=CC(=NO3)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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